1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride is a synthetic organic compound belonging to the pyrazole class. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are widely recognized for their diverse biological activities. 1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities, particularly in the pharmaceutical industry for the development of novel drugs. [, , , , ]
1-[2-(Chloromethyl)phenyl]-3-methylpyrazole; hydrochloride is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its chloromethyl and methyl groups attached to a pyrazole ring, making it of interest in various chemical and biological applications.
The compound can be synthesized through various chemical reactions involving pyrazole derivatives and chloromethylated phenyl compounds. It may also be found in research databases and patent literature, indicating its relevance in pharmaceutical chemistry and materials science.
1-[2-(Chloromethyl)phenyl]-3-methylpyrazole; hydrochloride is classified as an organic compound with potential applications in medicinal chemistry. Its hydrochloride form enhances its solubility in water, making it suitable for biological assays and formulations.
The synthesis of 1-[2-(Chloromethyl)phenyl]-3-methylpyrazole; hydrochloride typically involves the following methods:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of 1-[2-(Chloromethyl)phenyl]-3-methylpyrazole; hydrochloride can be represented as follows:
The structure features a pyrazole ring substituted with a chloromethyl group on one phenyl ring and a methyl group on the pyrazole nitrogen.
1-[2-(Chloromethyl)phenyl]-3-methylpyrazole; hydrochloride may participate in various chemical reactions:
Understanding these reactions is crucial for developing derivatives that may enhance biological activity or alter physical properties for specific applications.
The mechanism of action for compounds like 1-[2-(Chloromethyl)phenyl]-3-methylpyrazole; hydrochloride often involves interaction with biological targets such as enzymes or receptors.
Research studies are required to elucidate specific mechanisms through experimental assays that measure binding affinity and biological responses.
1-[2-(Chloromethyl)phenyl]-3-methylpyrazole; hydrochloride has several scientific uses:
This hybrid compound features a pyrazole core (3-methyl-substituted) linked to a 2-(chloromethyl)phenyl moiety via a nitrogen-carbon bond, stabilized as a hydrochloride salt. The chloromethyl group (–CH₂Cl) provides a reactive handle for further derivatization, enabling covalent targeting strategies or prodrug development. Its molecular architecture exemplifies contemporary approaches in rational drug design, combining the metabolic stability of aromatic systems with strategically positioned electrophilic centers for targeted interactions [5] [10]. The hydrochloride salt enhances solubility, facilitating pharmacological evaluation. As a structural analog within broader medicinal chemistry campaigns, this compound represents efforts to optimize the bioactivity profiles of pyrazole-based pharmacophores through strategic halogenated benzyl substitutions.
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry, extensively exploited for their versatile pharmacological profiles and favorable drug-like properties. The pyrazole ring, a five-membered heterocycle featuring two adjacent nitrogen atoms, provides a robust and synthetically tractable framework for generating structural diversity. Its presence in numerous clinically validated drugs underscores its therapeutic significance. Notable examples include the anti-inflammatory agent celecoxib (COX-2 inhibitor), the antipsychotic CDPPB (mGluR5 positive allosteric modulator), the anti-obesity drug rimonabant (CB1 receptor antagonist, now withdrawn), the analgesic difenamizole, the H₂-receptor agonist betazole, and the antidepressant fezolamide [1]. These agents demonstrate the pyrazole nucleus's adaptability in interacting with diverse biological targets across therapeutic areas.
The pharmacological success of pyrazoles stems from several key structural features. Firstly, the ring system exhibits favorable π-excess aromatic character, directing electrophilic substitution to position 4 and nucleophilic attacks to positions 3 and 5, enabling regioselective functionalization [1]. Secondly, substitutions at the N1, C3, C4, and C5 positions allow fine-tuning of electronic properties, lipophilicity, and steric bulk, directly influencing target affinity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters. For instance, lipophilic aryl groups at C3 and C5 enhance membrane permeability and target engagement within hydrophobic binding pockets, while polar substituents can improve solubility. Thirdly, the nitrogen atoms serve as hydrogen bond acceptors, facilitating critical interactions with biological targets. The synthesis of pyrazole derivatives is well-established, primarily via cyclocondensation reactions of hydrazines with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or acetylenic ketones, often requiring optimization for regioselectivity [1]. Advances like nano-ZnO catalysis or microwave irradiation significantly improve yields and reaction times for these syntheses [1] [4].
Table 1: Clinically Relevant Pyrazole-Based Drugs and Their Therapeutic Applications
Compound Name | Therapeutic Category | Primary Biological Target | Key Structural Features |
---|---|---|---|
Celecoxib | Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 1,5-Diarylpyrazole with sulfonamide group |
Rimonabant | Anti-obesity (Withdrawn) | Cannabinoid Receptor 1 (CB1) | 1,3,5-Trisubstituted pyrazole with piperidine |
CDPPB | Antipsychotic (Experimental) | Metabotropic Glutamate Receptor 5 (mGluR5) | 3-Methylpyrazole core with fluorinated biphenyl |
Betazole | Diagnostic Agent | Histamine H2 Receptor | 3-Methylpyrazole analog of histamine |
Fezolamide | Antidepressant | Monoamine Oxidase (MAO) | 1,3,4,5-Tetrasubstituted pyrazole |
Within targeted drug discovery, 1-[2-(Chloromethyl)phenyl]-3-methylpyrazole hydrochloride exemplifies structure-based optimization. The 3-methyl group likely enhances metabolic stability by sterically hindering oxidation, while the ortho-chloromethylphenyl substituent at N1 introduces a sterically constrained and electrophilic benzyl chloride moiety. This group is strategically positioned for potential covalent interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins, enabling irreversible inhibition or probe development. The compound’s design aligns with trends in covalent drug discovery, where carefully tuned electrophiles confer advantages in potency, duration of action, and overcoming resistance, provided selectivity is maintained to minimize off-target effects [5].
The 2-(chloromethyl)phenyl group (–C₆H₄CH₂Cl-2) represents a highly versatile and pharmacologically significant substituent in bioactive molecule design. Its incorporation into scaffolds like 1-[2-(Chloromethyl)phenyl]-3-methylpyrazole hydrochloride confers distinct physicochemical and biological properties critical for drug efficacy. Key attributes include:
The significance of this motif is illustrated in clinically relevant molecules. For instance, Chloropyramine hydrochloride, a histamine H1 receptor antagonist, incorporates a chlorobenzyl group attached to a diaminoethane chain. While its primary action is non-covalent, the chlorobenzyl moiety contributes to binding affinity and lipophilicity [5]. More directly, the chloromethyl group is a key intermediate in synthesizing complex APIs. A prime example is its structural analog, tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate (CAS: 289042-12-2), an advanced intermediate in the synthesis of the cholesterol-lowering drug Rosuvastatin calcium [3]. This intermediate shares the reactive benzylic chloride motif, crucial for forming the final statin structure. Similarly, the physicochemical profile of the chloromethyl-phenyl pyrazole compound (Molecular Formula: C₁₁H₁₂ClN₂·HCl; MW: 235.14 g/mol) aligns with drug-like properties, although specific data for this exact compound wasn't fully detailed in the search results. Related structures show characteristic spectral signatures: IR peaks around 600-700 cm⁻¹ (C–Cl stretch), 1510-1610 cm⁻¹ (C=C aromatic), 1550-1580 cm⁻¹ (pyrazole ring); NMR signals showing methyl protons (δ ~2.3 ppm), benzylic CH₂ (δ ~4.7-4.8 ppm), aromatic protons (δ ~7.3-7.8 ppm), and pyrazole C4/C5 protons (distinct patterns) [3] [7].
Table 2: Impact of Chloromethyl-Phenyl Substitution on Key Compound Properties
Property | Effect of Chloromethyl-Phenyl Group | Biological Consequence |
---|---|---|
Electrophilicity | High Sₙ2 reactivity (Benzylic Chlorine) | Enables covalent targeting of nucleophilic residues |
Lipophilicity (log P) | Significant increase (Chlorine atom, aromatic ring) | Enhances membrane permeability, tissue distribution |
Stereoelectronic | Electron-withdrawing inductive effect (-I) | Modulates pKa of nearby groups, influences binding |
Conformation | Steric constraint due to ortho substitution | Pre-organizes molecule for target binding |
Metabolism | Potential site for glutathione conjugation (detoxification pathway) | Can influence clearance and potential toxicity pathways |
Furthermore, computational studies on chloromethyl-phenyl containing molecules like Chloropyramine suggest interactions with targets beyond their primary mechanism. Chloropyramine inhibits VEGFR-3 (Vascular Endothelial Growth Factor Receptor 3) and FAK (Focal Adhesion Kinase), key players in angiogenesis and cancer metastasis. Molecular docking indicates the chlorobenzyl group occupies hydrophobic pockets within the kinase ATP-binding site, while potential for covalent modification exists if cysteine residues are proximal [5]. In vitro studies show Chloropyramine significantly reduces viability in VEGFR-3-overexpressing cancer cells (e.g., BT474, MCF7-VEGFR-3) and induces apoptosis at micromolar concentrations (e.g., >60% apoptosis in BT474 cells at 10 µM), effects potentially modulated by the chlorobenzyl moiety [5]. These findings highlight the multifaceted role of the chloromethyl/chlorobenzyl group, contributing to both binding affinity and potential targeted covalent inhibition, directly relevant to the design principles underpinning 1-[2-(Chloromethyl)phenyl]-3-methylpyrazole hydrochloride.
Protein arginine methyltransferase 5 (PRMT5) complexed with its cofactor Methylthioadenosine Phosphorylase (MTA) is an emerging and promising target in oncology, particularly for cancers harboring methylthioadenosine phosphorylase (MTAP) deletions. PRMT5 catalyzes the symmetric dimethylation of arginine residues (SDMA) on histones (e.g., H3R8me2s, H4R3me2s) and numerous non-histone proteins involved in crucial cellular processes: RNA splicing, signal transduction, DNA repair, and epigenetic regulation. Its activity is significantly upregulated in various cancers, contributing to oncogenesis and tumor progression. The PRMT5-MTA complex represents a distinct functional entity, as MTA, a metabolite in the methionine salvage pathway, acts as a physiological inhibitor/regulator of PRMT5 [2].
The therapeutic relevance of targeting this complex stems from a synthetic lethal interaction observed in cancers with homozygous deletion of the MTAP gene, a frequent event (occurring in ~15% of all human malignancies) associated with poor prognosis in cancers like glioblastoma, pancreatic adenocarcinoma, mesothelioma, and non-small cell lung cancer. MTAP deletion leads to accumulation of its substrate, MTA. While MTA normally inhibits PRMT5, high intracellular MTA levels in MTAP-deficient cells paradoxically create a dependency on PRMT5 activity. Inhibitors that selectively target the PRMT5-MTA complex exploit this vulnerability. They bind preferentially to the PRMT5-MTA complex, stabilizing it and preventing the enzyme from interacting with its primary methyl donor, S-adenosylmethionine (SAM), thereby potently inhibiting methylation only in MTAP-deleted cells. This confers a significant therapeutic index, sparing MTAP wild-type cells and potentially reducing on-target toxicities like bone marrow suppression associated with non-selective PRMT5 inhibitors [2].
MRTX-1719 exemplifies this novel class of selective PRMT5-MTA complex inhibitors. Biochemical assays using FlashPlate systems with biotinylated Histone H4 peptide and tritiated SAM demonstrated MRTX-1719's potent inhibition (IC₅₀ < 10 nM) specifically in the presence of physiological MTA concentrations, confirming its MTA-cooperative mechanism [2]. This translates to exceptional cellular selectivity. In viability assays using isogenic HCT116 colon cancer cell lines, MRTX-1719 exhibited potent cytotoxicity in MTAP-deleted cells (IC₅₀ = 12 nM after 10 days) while showing significantly reduced potency in MTAP wild-type cells (IC₅₀ = 890 nM), reflecting a ~74-fold selectivity window [2]. In-cell Western assays measuring SDMA levels confirmed potent inhibition of PRMT5 activity specifically in MTAP-del cells (IC₅₀ = 8 nM). In vivo, MRTX-1719 demonstrated robust anti-tumor efficacy. In a Lu-99 (MTAP/CDKN2A deleted human lung cancer) orthotopic xenograft model, oral administration (12.5-100 mg/kg/day for 21 days) caused significant, dose-dependent tumor growth inhibition [2]. Pharmacokinetic profiles across species (mice, dogs, monkeys) showed favorable exposure and oral bioavailability (41-80%), supporting its clinical development [2].
Table 3: Selectivity Profile of PRMT5-MTA Complex Inhibitor MRTX-1719
Model System | Assay Type | IC₅₀ / EC₅₀ | Selectivity Factor |
---|---|---|---|
PRMT5/MEP50 (Biochemical) | Methyltransferase (FlashPlate) | < 10 nM | >100-fold (vs non-MTA bound) |
HCT116 MTAP-del (Cellular) | Cell Viability (10-day) | 12 nM | ~74-fold (vs MTAP-WT) |
HCT116 MTAP-WT (Cellular) | Cell Viability (10-day) | 890 nM | Reference |
HCT116 MTAP-del (Cellular) | SDMA Inhibition (In-Cell West) | 8 nM | N/A |
The structural features of 1-[2-(Chloromethyl)phenyl]-3-methylpyrazole hydrochloride suggest its potential as a candidate for modulating protein-protein interactions (PPIs) or enzymatic activity within epigenetic complexes like PRMT5-MTA. The electrophilic chloromethyl group could enable covalent engagement with a proximal cysteine residue within the PRMT5-MTA binding pocket, potentially mimicking the MTA-cooperative inhibition mechanism. While direct evidence linking this specific compound to PRMT5 inhibition is not provided in the search results, its design principles align with strategies for targeting challenging PPIs in epigenetic regulation. The pyrazole core offers a versatile scaffold for interactions (hydrogen bonding, π-stacking), while the reactive chloromethyl handle provides an avenue for irreversible binding, potentially overcoming the limitations of potency and selectivity often encountered with purely non-covalent inhibitors of such complexes. Further biochemical characterization is warranted to validate its potential as a PRMT5 modulator or probe for related epigenetic targets [2] [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1